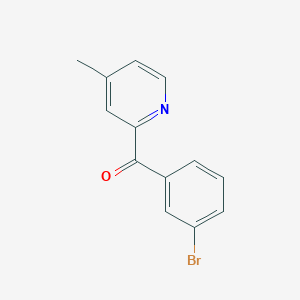

2-Fluoro-2-methylpropanamide

Overview

Description

Molecular Structure Analysis

The molecular formula of 2-Fluoro-2-methylpropanamide is C4H8FNO . The InChI code is 1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 105.11 . The compound should be stored in a refrigerated environment .Scientific Research Applications

1. Synthesis and Optical Activity

A study demonstrated a simple synthesis of optically active 2-fluoropropanoic acid and its analogs with high enantiomeric purity. This research is relevant to 2-Fluoro-2-methylpropanamide as it explores the synthesis and properties of closely related fluorinated compounds (Fritz-Langhals & Schu¨tz, 1993).

2. Neuropharmacology

A study described the synthesis of 2-halo-substituted aporphines, where the 2-methylpropanamide derivative showed affinity for dopamine D-2 receptors. This indicates potential applications in neuropharmacology and drug discovery (Ramsby et al., 1989).

3. Antihistaminic Activity

Research into the antihistaminic and anticholinergic activities of 2-methylpropanamide derivatives of carboxyterfenadine suggests applications in the treatment of allergic reactions and other histamine-related conditions (Arayne et al., 2017).

4. Pharmaceutical Stability Studies

A stable product, N-(1-cyano-1-methylethyl)-2-methylpropanamide, was characterized during the decomposition of a commonly used azo compound, highlighting its role in pharmaceutical stability and degradation studies (Wells-Knecht & Dunn, 2019).

5. Tumor Imaging

Fluorinated analogs of alpha-aminoisobutyric acid, including derivatives of 2-methylpropanamide, have been developed and evaluated as radiotracers for tumor imaging, indicating applications in diagnostic radiology (McConathy et al., 2002).

6. HIV-1 Transmission Prevention

Studies on gelation of fluoroalkylated 2-acrylamido-2-methylpropanesulfonic acid oligomers suggest their potential in preventing HIV-1 transmission, leveraging their chemical and biological properties (Sawada et al., 1998).

7. Hepatitis C Virus Inhibition

Research into novel 2-oxy-6-fluoro-N-((S)-1-hydroxy-3-phenylpropan-2-yl)-benzamides, including derivatives of 2-methylpropanamide, has shown promising results in inhibiting hepatitis C virus, indicating potential therapeutic applications (Cheng et al., 2010).

8. Electolyte Development for Batteries

Studies on fluoroalkyl end-capped 2-acrylamido-2-methylpropanesulfonic acid oligomers containing poly(oxyethylene) units demonstrate their potential in developing highly conductive polymer electrolytes for lithium-ion batteries (Sawada et al., 2000).

9. Alzheimer's Disease Research

Research using fluorinated benzamides, structurally related to 2-methylpropanamide, for PET imaging in Alzheimer's disease, highlights potential applications in neurological disorder studies (Kepe et al., 2006).

Mechanism of Action

Target of Action

It’s worth noting that fluorinated compounds often have a wide range of biological activities, which suggests that they may interact with multiple targets .

Mode of Action

Fluorinated compounds are known for their stability and ability to enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These characteristics could influence the interaction of 2-Fluoro-2-methylpropanamide with its targets.

Biochemical Pathways

Fluorinated compounds have been shown to be involved in a variety of biochemical processes, suggesting that this compound could potentially affect multiple pathways .

Pharmacokinetics

The presence of a fluorine atom in the compound could potentially enhance its metabolic stability and bioavailability .

Properties

IUPAC Name |

2-fluoro-2-methylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8FNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWYCTAYGNLLRHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301308476 | |

| Record name | 2-Fluoro-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263376-90-4 | |

| Record name | 2-Fluoro-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263376-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301308476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 7-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1532170.png)

![N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide hydrochloride](/img/structure/B1532173.png)

![2,2,2-trifluoroethyl N-[1-(1H-imidazol-1-yl)propan-2-yl]carbamate](/img/structure/B1532177.png)

![1-Boc-4-[3-(trifluoromethyl)phenyl]-4-hydroxypiperidine](/img/structure/B1532184.png)

![5-Fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1532186.png)